molecular formula C6H6BrF3O2 B1276936 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS No. 502926-95-6

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No.: B1276936
CAS No.: 502926-95-6
M. Wt: 247.01 g/mol
InChI Key: LSVYBZXUIJPUGY-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a specialized fluorinated building block of significant interest in synthetic and medicinal chemistry. Its reactivity has been systematically studied, particularly in reactions with primary aliphatic amines, where it demonstrates remarkable selectivity. By controlling the amount of amine and reaction conditions, this compound serves as a versatile precursor for two distinct classes of valuable compounds. It enables the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles, which are important heterocyclic scaffolds in the development of bioactive molecules . Alternatively, it can be directed toward the formation of various β-enaminones, useful intermediates in organic synthesis . The presence of both bromo and trifluoromethyl groups on the molecule enhances its reactivity and provides a pathway to incorporate fluorine, which is a key strategy in the design of agrochemicals and pharmaceuticals to modulate properties like metabolic stability, lipophilicity, and bioavailability. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYBZXUIJPUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=O)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408927
Record name 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502926-95-6
Record name 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The Gems Method

The most established synthetic route for 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is attributed to Gems et al., as referenced in multiple sources. This method has become the standard procedure, delivering consistently high yields of approximately 90%. The approach involves a selective bromination reaction under controlled conditions to ensure regioselective substitution at the desired position.

The Gems method involves the following key steps:

  • Preparation of the 1,1,1-trifluoro-4-methoxypent-3-en-2-one precursor
  • Selective bromination at position 5 using appropriate brominating reagents
  • Careful purification to obtain the final product with high purity

Alternative Synthetic Approaches

While the Gems method represents the gold standard, several alternative approaches have been developed to address specific challenges or to improve particular aspects of the synthesis. These methods often involve modifications to reaction conditions, alternative reagents, or different reaction sequences to achieve the desired product.

Detailed Reaction Parameters

Solvent Selection and Effects

The choice of solvent significantly impacts the efficiency of the preparation process. Various solvents have been employed, each offering distinct advantages:

Solvent Type Examples Advantages Disadvantages
Halogenated hydrocarbons Dichloromethane, Chloroform Excellent solubility, Good yields Environmental concerns
Aromatic hydrocarbons Toluene, Xylene High temperature tolerance Lower yields in some cases
Nitriles Acetonitrile Good selectivity Moderate solubility issues
Ethers Tetrahydrofuran, 1,2-Dimethoxyethane Clean reactions Peroxide formation risks

Acetonitrile has emerged as a particularly effective solvent for this preparation, offering a good balance of reactivity, selectivity, and practical handling considerations.

Reagents and Stoichiometry

Brominating Agents

The selection of an appropriate brominating agent is critical for achieving high yields and selectivity. Common brominating agents include:

  • Molecular bromine (Br₂)
  • N-Bromosuccinimide (NBS)
  • Bromine in combination with Lewis acids

The stoichiometry of reagents significantly influences the outcome of the reaction. Typical preparations employ 1 mole of the precursor enone with 0.9-1.2 moles of the brominating agent to ensure complete conversion while minimizing side reactions.

Catalysts and Additives

Various catalysts and additives have been investigated to enhance reaction efficiency:

Catalyst/Additive Role Impact on Yield
Lewis acids (e.g., AlCl₃) Activation of brominating agent +5-10%
Phase transfer catalysts Improved interfacial reaction +5-15%
Acetic acid Prevention of side reactions +10-20%

The addition of acetic acid, in particular, has been shown to significantly suppress the formation of by-products resulting from degradation of sensitive functional groups, as demonstrated in related halogenated compounds.

Step-by-Step Preparation Protocol

Based on the available research data, the following optimized protocol represents a practical laboratory-scale preparation method:

  • Preparation of reaction vessel with appropriate inert atmosphere
  • Addition of 1,1,1-trifluoro-4-methoxypent-3-en-2-one (1.0 equivalent) in acetonitrile
  • Cooling of the reaction mixture to 0-5°C
  • Dropwise addition of brominating agent (1.1 equivalents) over 30-60 minutes
  • Gradual warming to 20-40°C and stirring for 3-5 hours
  • Reaction monitoring via TLC or HPLC until completion
  • Workup procedure involving quenching and extraction
  • Purification by crystallization or column chromatography

When followed precisely, this protocol consistently delivers yields in the 85-92% range with high purity (>95% by GC analysis).

Industrial-Scale Production Considerations

For industrial applications, several modifications to the laboratory procedure are typically implemented:

Scaling Factors

When scaling up the preparation from laboratory to industrial quantities, several factors require careful consideration:

  • Heat transfer efficiency becomes critical at larger scales
  • Mixing dynamics significantly impact reaction homogeneity
  • Safety considerations around handling larger quantities of reactive brominating agents
  • Environmental impact of waste streams

Process Optimization

Industrial production typically employs the following optimizations:

  • Continuous flow processes rather than batch reactions
  • Automated temperature control systems
  • In-line monitoring of reaction progress
  • Recovery and recycling of solvents and unreacted materials

These modifications aim to enhance efficiency, safety, and sustainability in large-scale production environments.

Applications in Further Synthesis

The synthetic utility of this compound extends to numerous valuable transformations:

Conversion to Azide Intermediates

One of the most important transformations is the conversion to 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one through nucleophilic substitution of the bromine with an azide group. This reaction typically employs sodium azide in acetone/water (1:1) at 50°C for 24 hours, yielding the azide derivative in 85-92% yield.

Heterocyclic Synthesis

The prepared compound serves as an essential precursor for diverse heterocyclic systems:

  • Triazolylmethylpyrimidines: Through click chemistry reactions with terminal alkynes
  • N-pyrrolyl(furanyl)-substituted piperazines: Via telescoped protocols
  • Trifluoromethylated pyrroles: Through environmentally friendly conditions

These transformations highlight the compound's versatility as a building block in heterocyclic chemistry.

Analytical Characterization

Proper characterization of the prepared this compound is essential for confirming structure and purity:

Spectroscopic Data

Analytical Method Key Characteristics
¹H NMR Characteristic signals for methoxy group (3.9-4.0 ppm) and CH₂Br group (4.2-4.4 ppm)
¹³C NMR CF₃ group (q, 120-124 ppm) and carbonyl carbon (180-185 ppm)
¹⁹F NMR CF₃ group (-65 to -75 ppm)
FTIR Strong C=O stretching (1670-1690 cm⁻¹) and C-F stretching (1100-1200 cm⁻¹)
Mass Spectrometry Molecular ion at m/z 246/248 (characteristic Br isotope pattern)

Purity Assessment

Standard purity assessment involves:

  • Gas chromatography (typically showing >95% purity)
  • Melting point determination
  • Elemental analysis (C, H, Br, F)

Comparison to Related Synthetic Methodologies

When compared to the preparation of structurally related compounds such as 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, several distinctions emerge:

Compound Optimal Conditions Typical Yield Key Differences
This compound 20-40°C, acetonitrile 85-92% More stable CF₃ group
5-Bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one 0-30°C, acidic conditions 90% Prone to CCl₃ degradation
5-Chloro-1,1,1-trifluoro-4-methoxypent-3-en-2-one Similar to bromo analog 80-85% Less reactive C-Cl bond

The trifluoromethyl derivative generally demonstrates superior stability compared to the trichloro analog, which is prone to degradation under basic conditions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is C6H6BrF3O2\text{C}_6\text{H}_6\text{BrF}_3\text{O}_2 with a molecular weight of 247.01 g/mol. Its structure features a trifluoromethyl group, which enhances its reactivity and biological activity.

Reactivity with Amines

A notable application of this compound is its reactivity toward primary aliphatic amines. Research has shown that this compound can selectively synthesize a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones with yields up to 90% . The reaction conditions can be optimized by controlling the amount of amine used.

Product Yield (%)
1-Alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroleUp to 90
Highly functionalized β-enaminonesUp to 78

Synthesis of Pyrazoles

This compound serves as an intermediate in the synthesis of pyrazoles. It can undergo various nucleophilic substitutions that allow for the introduction of different functional groups, making it a valuable precursor for further chemical transformations .

Medicinal Chemistry

The trifluoromethyl group in this compound is known to enhance the biological activity of pharmaceutical agents. Compounds containing trifluoromethyl groups have been shown to exhibit improved pharmacokinetics and potency against specific biological targets .

Case Study: Drug Development

A study highlighted the incorporation of trifluoromethyl groups into drug candidates to improve their efficacy. For instance, the addition of this group to certain phenolic compounds significantly increased their potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that compounds like this compound could play a critical role in developing new therapeutic agents.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. Its derivatives can be used as intermediates for synthesizing insecticides and herbicides due to their reactive nature and ability to form complex structures that can interact with biological systems effectively .

Biological Activity

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₆BrF₃O₂
  • Molecular Weight : 247.01 g/mol
  • CAS Number : 502926-95-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions and electrophilic addition mechanisms. The compound's electrophilic sites allow for diverse reactivity patterns that can lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated enones can inhibit bacterial growth by disrupting cellular processes. The presence of the bromine atom enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

Anticancer Potential

Some studies have explored the anticancer potential of compounds in the same class as this compound. For example:

  • Case Study : A study demonstrated that related enones can induce apoptosis in cancer cells through the activation of caspase pathways. The trifluoromethyl group may also contribute to increased metabolic stability and bioavailability of these compounds in vivo.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to act as a reversible inhibitor for certain enzymes involved in metabolic pathways:

  • Example : Inhibitory effects on cytochrome P450 enzymes have been noted, suggesting a role in drug metabolism modulation.

Synthesis and Reactivity Studies

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities:

CompoundMethod of SynthesisYield (%)Biological Activity
Derivative ANucleophilic substitution85%Antimicrobial
Derivative BElectrophilic addition90%Anticancer

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with high purity?

  • Methodological Answer : Optimize halogenation and trifluoromethylation steps using protocols adapted from analogous bromo-trifluoromethyl compounds. For example, bromination of enone precursors under controlled temperatures (e.g., 0–25°C) with reagents like NBS (N-bromosuccinimide) in DMF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (>97% by area) and confirm structural integrity using 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. How can the stereochemical configuration of the double bond in this compound be confirmed?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve the E/Z configuration. For rapid analysis, employ NOESY NMR to detect spatial proximity between the methoxy group and adjacent protons. Comparative analysis with known enone crystal structures (e.g., CCDC databases) can validate geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to identify proton environments, carbon backbone, and trifluoromethyl groups.
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) stretches.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
    Cross-reference with databases like PubChem or experimental data from structurally similar compounds .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -CF3_3) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF3_3 group reduces electron density at the α-carbon, enhancing susceptibility to nucleophilic attack. Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids. Compare reaction rates and yields with non-fluorinated analogs. Monitor intermediates via in situ 19F^{19}\text{F} NMR to track regioselectivity .

Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?

  • Methodological Answer : Apply computational models (e.g., EPI Suite) to predict hydrolysis or photolysis rates. Validate via accelerated degradation studies:

  • Hydrolysis : Expose to buffers (pH 3–9) at 50°C; analyze via LC-MS for breakdown products.
  • Photolysis : Use UV light (254 nm) in a photoreactor; identify radicals via ESR spectroscopy.
    Reference ecotoxicology frameworks from to assess aquatic toxicity .

Q. How can researchers resolve contradictions in reported melting points for structurally related bromo-trifluoro compounds?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to determine true melting points. Compare samples synthesized via different routes (e.g., vs. 8) and purify via recrystallization (ethanol/water). Publish data with detailed synthetic and purification protocols to aid reproducibility .

Q. What strategies mitigate hazards during handling of this compound, given its reactive functional groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/skin contact (per ).
  • Storage : Store under nitrogen at 2–8°C to prevent oxidation or moisture uptake.
  • Waste Disposal : Quench with aqueous sodium bicarbonate before disposal to neutralize acidic byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

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